2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Description
2-methyl-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and structural elucidation of spirocyclic compounds, including those with azaspiro and dioxa components, have been extensively studied. These compounds often exhibit interesting configurations and conformations due to their spirocyclic nature, which can be determined using X-ray diffraction and NMR spectroscopy. For example, Krueger et al. (2019) detailed the crystal structures of cyclohexane-based γ-spirolactams, highlighting the determination of configurations and conformations through crystallization and X-ray diffraction techniques (Krueger et al., 2019). Such methodologies are critical in characterizing the stereochemistry of complex molecules, including those with 1,4-dioxa-8-azaspiro[4.5]decane structures.
Applications in Chemical Synthesis
Spirocyclic compounds have been utilized in the synthesis of various biologically active molecules and materials. For instance, Akceylan et al. (2009) synthesized a Mannich base derivative using a cyclic secondary amine, such as 1,4-dioxa-8-azaspiro[4.5]decane, demonstrating its efficacy as a sorbent for carcinogenic azo dyes and aromatic amines in water purification processes (Akceylan et al., 2009).
Properties
IUPAC Name |
6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-19-15(21)11-13-10-12(2-3-14(13)18-19)16(22)20-6-4-17(5-7-20)23-8-9-24-17/h11-12H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRMEGYDSBITDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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